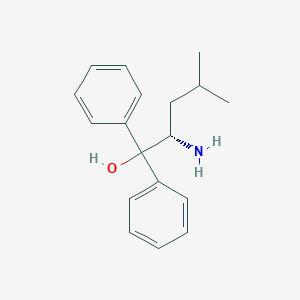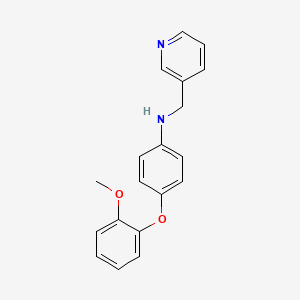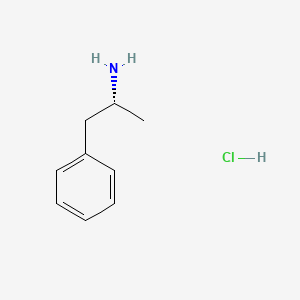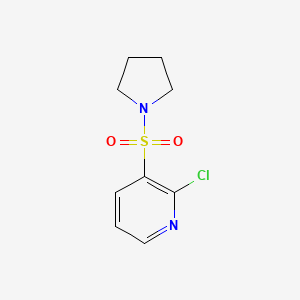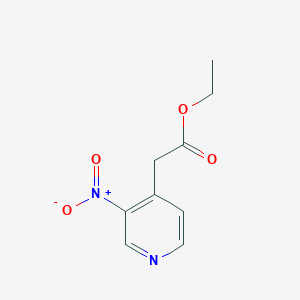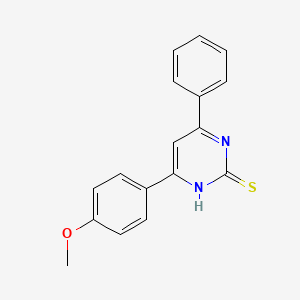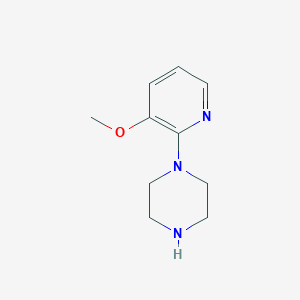
1-(3-甲氧基吡啶-2-基)哌嗪
概述
描述
“1-(3-Methoxypyridin-2-yl)piperazine” is a chemical compound with the CAS Number: 80827-67-4 . It has a molecular weight of 193.25 . The compound is typically stored in a refrigerator and is available in the form of a light brown to dark brown liquid .
Molecular Structure Analysis
The IUPAC Name of the compound is 1-(3-methoxy-2-pyridinyl)piperazine . The InChI Code is 1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 .Physical And Chemical Properties Analysis
The compound is a yellow or light brown to dark brown liquid or solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
PDE5 抑制和高血压治疗
1-(3-甲氧基吡啶-2-基)哌嗪衍生物已被研究其作为磷酸二酯酶 5 (PDE5) 抑制剂的潜力。Hughes 等人(2010 年)报道了该系列中的一种化合物,展示了在大鼠模型中强大的体内降血压作用。该化合物还显示出脑穿透性,使其成为评估中枢 PDE5 抑制治疗潜力的有用剂,并已进入临床试验 (Hughes 等,2010)。
HIV-1 逆转录酶抑制
Romero 等人(1994 年)探索了 1-(3-甲氧基吡啶-2-基)哌嗪的类似物对 HIV-1 逆转录酶的抑制作用。他们发现源自该化合物的双(杂芳基)哌嗪 (BHAP) 比先导分子强效得多,表明它们在 HIV-1 治疗中的潜在用途 (Romero 等,1994)。
肿瘤学:治疗和诊断应用
Abate 等人(2011 年)的一项研究重点关注 σ 受体配体 1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪 (PB28) 的类似物,在肿瘤学中作为治疗和诊断的潜在用途。这些类似物被设计为降低亲脂性,并在受体亲和性和肿瘤细胞穿透性方面显示出前景 (Abate 等,2011)。
磷酸肌醇-3-激酶抑制
Lanman 等人(2014 年)研究了用醇代替 PI3Kα 抑制剂的哌嗪磺酰胺部分。含有 1-(3-甲氧基吡啶-2-基)哌嗪部分的衍生物表现出良好的体外功效和药代动力学参数,证明了其作为 PI3Kα 抑制剂的潜力 (Lanman 等,2014)。
解痉活性
Lucky 和 Omonkhelin(2009 年)合成并评估了一种与 1-(3-甲氧基吡啶-2-基)哌嗪相关的化合物以获得解痉活性,发现对大鼠子宫平滑肌收缩有显着抑制作用。这表明其在预防早产中的潜在应用 (Lucky 和 Omonkhelin,2009)。
多巴胺能配体探索
Penjišević 等人(2016 年)合成了 1-(3-甲氧基吡啶-2-基)哌嗪的衍生物,作为绘制多巴胺 D2 受体结合位点的探针。他们的研究有助于了解多巴胺能系统和与多巴胺功能障碍相关的疾病的潜在治疗应用 (Penjišević 等,2016)。
抗菌活性
Patel 等人(2011 年)研究了新的吡啶衍生物,包括基于 1-(3-甲氧基吡啶-2-基)哌嗪的衍生物,并筛选了它们的抗菌活性。他们观察到对各种细菌和真菌菌株的适度活性,表明在感染控制中的潜在应用 (Patel 等,2011)。
选择性杀伤细菌持久体
Kim 等人(2011 年)发现了一种衍生自 1-(3-甲氧基吡啶-2-基)哌嗪的化合物,该化合物选择性杀伤细菌持久体,而不会影响正常对抗生素敏感的细胞。这一发现对治疗慢性感染和解决抗生素耐药性具有重要意义 (Kim 等,2011)。
安全和危害
作用机制
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Methoxypyridin-2-yl)piperazine . These factors can include pH, temperature, presence of other molecules, and cellular environment.
属性
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMSBVPRVBART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509951 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80827-67-4 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

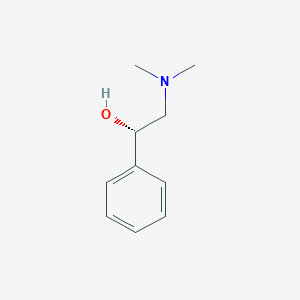
![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)
